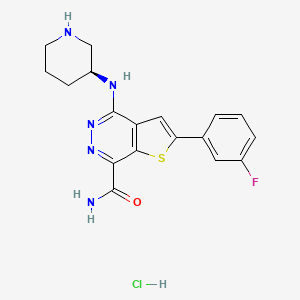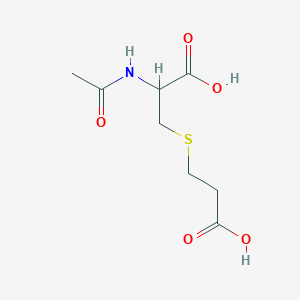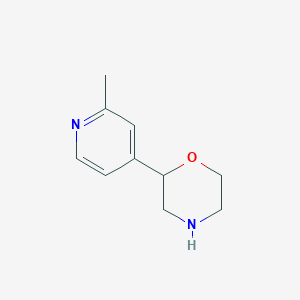
(3R,4R,5S)-4-(Acetylamino)-5-amino-3-(1-methylpropoxy)-1-cyclohexene-1-carboxylic Acid Ethyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Des(1-ethylpropoxy)-3-(1-methylpropoxy) Oseltamivir” is a derivative of Oseltamivir, a well-known antiviral medication used to treat and prevent influenza. This compound is structurally modified to potentially enhance its pharmacological properties, such as increased bioavailability or reduced side effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “3-Des(1-ethylpropoxy)-3-(1-methylpropoxy) Oseltamivir” typically involves multiple steps, including:
Starting Material Preparation: The synthesis begins with the preparation of the core Oseltamivir structure.
Substitution Reactions: The ethylpropoxy and methylpropoxy groups are introduced through substitution reactions.
Purification: The final compound is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial levels.
Optimization of Reaction Conditions: Adjusting temperature, pressure, and solvent conditions to maximize yield and purity.
Quality Control: Ensuring the final product meets regulatory standards through rigorous testing.
Analyse Des Réactions Chimiques
Types of Reactions
“3-Des(1-ethylpropoxy)-3-(1-methylpropoxy) Oseltamivir” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups.
Substitution: The ethylpropoxy and methylpropoxy groups can be substituted with other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution may produce various alkylated compounds.
Applications De Recherche Scientifique
Chemistry: Used as a model compound for studying substitution reactions.
Biology: Investigated for its antiviral properties against different strains of influenza.
Medicine: Explored as a potential therapeutic agent with improved pharmacokinetics.
Industry: Utilized in the development of new antiviral drugs.
Mécanisme D'action
The mechanism of action of “3-Des(1-ethylpropoxy)-3-(1-methylpropoxy) Oseltamivir” involves:
Molecular Targets: The compound targets the neuraminidase enzyme on the surface of influenza viruses.
Pathways Involved: Inhibition of neuraminidase prevents the release of new viral particles, thereby limiting the spread of infection.
Comparaison Avec Des Composés Similaires
Similar Compounds
Oseltamivir: The parent compound, widely used as an antiviral medication.
Zanamivir: Another neuraminidase inhibitor with a similar mechanism of action.
Peramivir: A neuraminidase inhibitor used for treating influenza.
Uniqueness
“3-Des(1-ethylpropoxy)-3-(1-methylpropoxy) Oseltamivir” is unique due to its structural modifications, which may offer advantages such as:
Enhanced Bioavailability: Improved absorption and distribution in the body.
Reduced Side Effects: Potentially fewer adverse reactions compared to the parent compound.
Increased Potency: Greater effectiveness against resistant strains of influenza.
Propriétés
Formule moléculaire |
C15H26N2O4 |
|---|---|
Poids moléculaire |
298.38 g/mol |
Nom IUPAC |
ethyl 4-acetamido-5-amino-3-butan-2-yloxycyclohexene-1-carboxylate |
InChI |
InChI=1S/C15H26N2O4/c1-5-9(3)21-13-8-11(15(19)20-6-2)7-12(16)14(13)17-10(4)18/h8-9,12-14H,5-7,16H2,1-4H3,(H,17,18) |
Clé InChI |
DVWBSYTVGZEABZ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-hydroxy-4-methoxyphenyl)-9-methoxy-4a,5,6,10b-tetrahydro-3H-benzo[f]chromen-8-ol](/img/structure/B12293478.png)
![4-Amino-1-[[(carbamoylamino)acetyl]methylamino]-1,4-dideoxy-3-O-(2,6-diamino-2,3,4,6,7-pentadeoxy-beta-L-lyxo-heptopyranosyl)-6-O-methyl-L-chiro-inositol](/img/structure/B12293481.png)
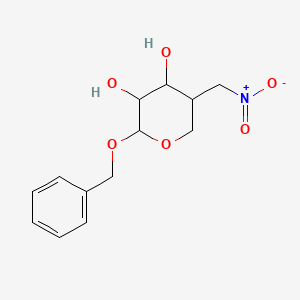

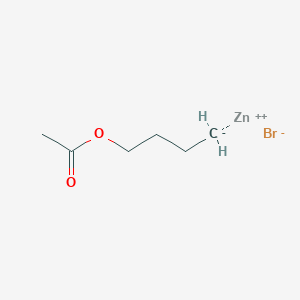



![2-Hydroxy-4-[[2-hydroxy-2-(3-hydroxyphenyl)ethyl]-methylamino]-4-oxobutanoic acid](/img/structure/B12293529.png)
![tert-Butyl (3-cyano-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-7-fluorobenzo[b]thiophen-2-yl)carbamate](/img/structure/B12293537.png)
